molecular formula C14H18O5 B1523272 Butyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 1206109-89-8

Butyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B1523272
CAS RN: 1206109-89-8
M. Wt: 266.29 g/mol
InChI Key: NXJFSWDBPLGBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Butyl 4-(2-methoxy-2-oxoethoxy)benzoate” is a chemical compound with the molecular formula C14H18O5 . It has an average mass of 266.290 Da and a monoisotopic mass of 266.115417 Da .


Molecular Structure Analysis

The molecular structure of “Butyl 4-(2-methoxy-2-oxoethoxy)benzoate” consists of 14 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or PubChem .


Physical And Chemical Properties Analysis

“Butyl 4-(2-methoxy-2-oxoethoxy)benzoate” has a molecular weight of 266.29 . More detailed physical and chemical properties such as boiling point, melting point, and solubility can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

Crystallography and Structural Analysis

“Butyl 4-(2-methoxy-2-oxoethoxy)benzoate” has been utilized in crystallography to determine the structure of organic compounds. The crystal structure of its methyl derivative has been analyzed, revealing a triclinic system with specific atomic coordinates and displacement parameters . This information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its structure allows for modifications that can lead to the creation of new compounds with desired properties, such as increased solubility or stability .

Pharmaceutical Research

In pharmaceutical research, “Butyl 4-(2-methoxy-2-oxoethoxy)benzoate” can be modified to enhance its properties, making it a potential candidate for drug development. Its derivatives may possess anti-inflammatory and antibacterial activities, which are valuable traits for medicinal compounds .

properties

IUPAC Name

butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-4-9-18-14(16)11-5-7-12(8-6-11)19-10-13(15)17-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFSWDBPLGBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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